4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole
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Overview
Description
4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a chloromethyl group, a dimethylphenyl group, and a methyloxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole typically involves the reaction of 3,4-dimethylphenyl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of chloromethylation reactions, where the chloromethyl group is introduced into the molecule through the reaction with formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted oxazoles.
Scientific Research Applications
4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole exerts its effects involves interactions with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole: This compound shares a similar chloromethyl and dimethylphenyl structure but differs in the heterocyclic ring.
3,4-Dimethylphenylmagnesium bromide: While not an oxazole, this Grignard reagent contains the same dimethylphenyl group and is used in similar synthetic applications.
Uniqueness
4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole is unique due to its specific combination of functional groups and its oxazole ring structure
Properties
CAS No. |
932728-59-1 |
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Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(3,4-dimethylphenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C13H14ClNO/c1-8-4-5-11(6-9(8)2)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3 |
InChI Key |
XEOXZJSFDPGANE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=C(O2)C)CCl)C |
Origin of Product |
United States |
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